molecular formula C6H2ClFINO B2474384 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde CAS No. 2219371-00-1

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Cat. No.: B2474384
CAS No.: 2219371-00-1
M. Wt: 285.44
InChI Key: XMJLJGFQOLKLAP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H2ClFINO It is a derivative of pyridine, featuring chlorine, fluorine, and iodine substituents on the pyridine ring along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by formylation. For instance, starting with a pyridine derivative, selective halogenation can introduce chlorine, fluorine, and iodine atoms at specific positions on the ring. Subsequent formylation introduces the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid.

    Reduction: 2-Chloro-3-fluoro-5-iodopyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde depends on its application. In drug discovery, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved would depend on the structure of the final active compound derived from it.

Comparison with Similar Compounds

  • 2-Chloro-3-fluoro-4-iodopyridine
  • 2-Chloro-5-fluoro-4-iodopyridine

Comparison: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis compared to its analogs that lack the aldehyde functionality.

Properties

IUPAC Name

2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJLJGFQOLKLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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